N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
Description
N-[(4-Bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core fused with a piperidine moiety and a 4-bromophenylmethyl substituent. This structure combines a rigid aromatic system with a flexible alkylamide chain, which may enhance target binding and pharmacokinetic properties. The bromine atom on the benzyl group introduces electronic and steric effects that could modulate lipophilicity and receptor interactions.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBKBZVDNSTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Benzyl Group Modifications
- Target Compound : 4-Bromophenylmethyl group (Br introduces electronegativity and lipophilicity).
- Analog : 4-(Propan-2-yl)phenylmethyl group (isopropyl enhances hydrophobicity but lacks halogen-mediated polar interactions).
- Compounds: Variants include morpholinopropylamino and methylpiperidine groups, which prioritize solubility and hydrogen bonding .
Piperidine vs. Other Amines
Key Challenges :
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|
| Target Compound | ~552.4* | 4.2 |
| Analog | ~515.5 | 3.8 |
| (8{5,5}) | ~482.6 | 2.9 |
| (Example 53) | 589.1 | 5.1 |
*Calculated by adjusting ’s structure (replacing isopropyl with bromophenyl).
Key Observations :
Biological Activity
N-[(4-bromophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a bromophenyl group, a piperidine moiety, and a triazoloquinoxaline framework, which may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoloquinoxalines have shown promising activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from to , suggesting potent antimicrobial efficacy .
Anticancer Properties
Studies have demonstrated that related compounds can inhibit specific oncogenic pathways. For example, 4-bromo derivatives have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation . The inhibition of these pathways is critical in the development of therapeutic agents targeting gliomas and other cancers.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling and metabolism.
- Disruption of Cell Membrane Integrity : Some derivatives affect bacterial cell membranes, leading to cell lysis.
- Interference with DNA Replication : Compounds in this class may bind to DNA or inhibit topoisomerases, disrupting replication processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of triazoloquinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence antimicrobial potency.
Case Study 2: Anticancer Activity
In another investigation focusing on glioma cells, the compound was tested for its ability to induce apoptosis. Results showed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased viability in cancerous cells. This suggests potential as a therapeutic agent in oncology.
Data Summary
| Activity Type | MIC (μg/mL) | Effect on Cancer Cells | Mechanism |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Reduced viability | Enzyme inhibition |
| Anticancer | N/A | Induced apoptosis | Disruption of signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
